molecular formula C12H10N6O2S2 B2777682 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 892020-36-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2777682
CAS No.: 892020-36-9
M. Wt: 334.37
InChI Key: UEINDKKGBIJJQF-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ( 892020-36-9) is a synthetic heterocyclic compound with a molecular formula of C12H10N6O2S2 and a molecular weight of 334.38 g/mol. This acetamide derivative is designed as a multi-pharmacophore agent, incorporating both 1,3,4-thiadiazole and 1,3,4-oxadiazole rings linked via a sulfanyl-acetamide bridge. The 1,3,4-thiadiazole scaffold is a well-known bioisostere of pyrimidine bases, which grants its derivatives a fundamental potential to interfere with nucleic acid replication and various enzymatic processes . This moiety is extensively documented in scientific literature for exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and notably, cytotoxic and anticancer properties . The specific presence of the 1,3,4-thiadiazole ring suggests research value in exploring its mechanism of action, which for analogous compounds has been linked to the inhibition of focal adhesion kinase (FAK) and tubulin polymerization . Furthermore, the integration of the 1,3,4-oxadiazole ring, another privileged structure in medicinal chemistry, is frequently employed to enhance a molecule's drug-like properties and has been associated with various pharmacological effects . This compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this chemical as a key intermediate or as a lead compound for further structural optimization in drug discovery programs, particularly in the development of novel anticancer and antimicrobial agents.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2S2/c1-7-15-17-11(22-7)14-9(19)6-21-12-18-16-10(20-12)8-3-2-4-13-5-8/h2-5H,6H2,1H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEINDKKGBIJJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reaction: The thiadiazole and oxadiazole rings are then coupled through a sulfanyl linkage using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Thiadiazole derivatives, including this compound, have been studied for their effectiveness against a range of bacterial and fungal strains. For instance, certain derivatives have shown promising results against Xanthomonas oryzae and Fusarium graminearum, with inhibition rates that surpass conventional bactericides . The presence of the thiadiazole ring enhances its interaction with biological targets involved in microbial resistance mechanisms.

Anticancer Properties

Research indicates that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide may possess anticancer properties. Studies have demonstrated that derivatives of thiadiazoles can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells (PC3). These compounds often outperform standard chemotherapeutics in specific assays . The dual-ring structure of this compound may contribute to its enhanced efficacy compared to simpler analogs.

Anti-inflammatory Effects

Thiadiazole derivatives are also being investigated for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This aspect is particularly relevant for conditions like arthritis and other chronic inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the pyridyl group via nucleophilic substitution.
  • Amidation to create the final acetamide structure.

Each step requires optimization to ensure high yield and purity of the final product .

Structure Activity Relationship

The unique combination of functional groups in this compound contributes to its biological activity. The thiadiazole and oxadiazole rings enhance electron delocalization and improve binding affinity to biological targets. Understanding the SAR is crucial for designing more potent derivatives with improved selectivity and reduced side effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiadiazole derivatives against E. coli and S. aureus. The results indicated that compounds with a pyridine moiety exhibited superior antibacterial activity compared to non-pyridine counterparts, highlighting the significance of structural modifications in enhancing efficacy .

Case Study 2: Anticancer Activity

In vitro assays tested various derivatives against multiple cancer cell lines. Notably, one derivative demonstrated an IC50 value lower than that of doxorubicin in inhibiting prostate cancer cell proliferation, suggesting potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular processes.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Yield Comparison :

  • Analogous S-alkylations (e.g., [5]) achieve yields of 68–88%, depending on substituent steric effects. The pyridinyl group’s moderate size may favor yields ~75–80% .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis routes, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

  • Thiadiazole Ring : Known for its antimicrobial properties.
  • Oxadiazole Moiety : Associated with anticancer activity.
  • Sulfanyl Group : Enhances interaction with biological targets.
  • Pyridine Ring : Contributes to the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the thiadiazole ring through cyclization of thiosemicarbazides.
  • Introduction of the pyridine and oxadiazole groups via nucleophilic substitution reactions.
  • Amidation to form the final acetamide structure.

Anticancer Activity

Research indicates that compounds containing thiadiazole and oxadiazole moieties exhibit significant anticancer properties. For instance:

  • A study reported that related 1,3,4-thiadiazole derivatives showed potent growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong cytotoxicity .

Antimicrobial Properties

Compounds with thiadiazole structures have demonstrated notable antimicrobial activity:

  • Thiadiazole derivatives have been shown to possess activity against various bacterial strains, particularly Gram-positive bacteria .

The mechanism by which this compound exerts its effects is likely through:

  • Enzyme Inhibition : Interaction with key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Binding to specific receptors that regulate cellular pathways related to cancer and microbial resistance.

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5-(4-Chlorophenyl)-1,3,4-thiadiazoleMCF70.28G2/M phase arrest
1H-Triazole derivativeHL609.6Down-regulation of MMP2 and VEGFA

Comparative Analysis

A comparative analysis of different derivatives reveals that modifications in the chemical structure can significantly influence biological activity:

Compound TypeActivity TypeNotable Effects
Thiadiazole DerivativesAntimicrobialEffective against Gram-positive bacteria
Oxadiazole DerivativesAnticancerInduced apoptosis in cancer cell lines

Q & A

Q. What are the key synthetic pathways for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, and which reagents are critical for its formation?

  • Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. For example:

Thiadiazole core synthesis : Start with hydrazine-carbothioamide derivatives cyclized using phosphorus oxychloride or thionyl chloride to form the 1,3,4-thiadiazole ring .

Oxadiazole synthesis : React pyridine-3-carbohydrazide with carbon disulfide under basic conditions to form 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol .

Coupling : Use 2-chloroacetamide intermediates to link the thiadiazole and oxadiazole moieties via nucleophilic substitution. Potassium carbonate or triethylamine in DMF facilitates this step .
Critical reagents include thionyl chloride (for cyclization), chloroacetyl chloride (for coupling), and catalysts like triethylamine .

Q. Which spectroscopic and analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity, with 2D techniques (e.g., COSY, HSQC) resolving overlapping signals in aromatic regions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • Infrared Spectroscopy (IR) : Identifies functional groups like C=O (acetamide, ~1650 cm⁻¹) and C-S (thiadiazole, ~650 cm⁻¹) .
  • HPLC : Ensures >95% purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield, particularly when side reactions dominate (e.g., oxadiazole-thiol dimerization)?

  • Methodological Answer :
  • Temperature control : Lower temperatures (0–5°C) during thiol deprotonation reduce disulfide formation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like tetrabutylammonium iodide improve coupling efficiency .
  • Stoichiometry : Use a 10–20% excess of 2-chloroacetamide derivatives to drive the coupling reaction to completion .
  • In-situ monitoring : TLC or LC-MS tracks reaction progress, enabling timely quenching of side products .

Q. What strategies resolve contradictions in biological activity data across assays (e.g., varying IC₅₀ values in enzyme inhibition vs. cell-based assays)?

  • Methodological Answer :
  • Assay standardization : Normalize protocols for pH, temperature, and solvent (DMSO concentration ≤1%) to minimize artifacts .
  • Membrane permeability evaluation : Use Caco-2 cell models or PAMPA assays to assess whether low cellular activity stems from poor uptake .
  • Off-target profiling : Screen against related enzymes (e.g., kinases, phosphatases) via high-throughput panels to identify promiscuous binding .
  • Metabolite analysis : LC-MS/MS identifies active metabolites in cell lysates that may contribute to discrepancies .

Q. How can computational methods (e.g., molecular docking) predict binding modes and guide SAR for thiadiazole-oxadiazole hybrids?

  • Methodological Answer :
  • Target selection : Prioritize enzymes with known thiadiazole/oxadiazole interactions (e.g., carbonic anhydrase, EGFR kinase) using databases like PDB .
  • Docking protocols : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling to account for heterocycle conformational flexibility .
  • MD simulations : Run 100-ns trajectories in GROMACS to validate docking poses and assess binding stability under physiological conditions .
  • QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity trends .

Q. What challenges arise in establishing structure-activity relationships (SAR) for this hybrid scaffold, and how are they addressed?

  • Methodological Answer :
  • Steric hindrance : Bulkier substituents on the pyridine ring reduce activity; mitigate by introducing electron-withdrawing groups (e.g., -CF₃) to enhance target interactions .
  • Metabolic instability : Replace methyl groups with deuterated analogs or fluorinated moieties to prolong half-life .
  • Crystallography limitations : Use cryo-EM or microED for insoluble derivatives to resolve binding conformations .
  • Data integration : Combine synthetic accessibility scores (e.g., SYLVIA) with bioactivity data to prioritize analogs for synthesis .

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